N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide
Description
Properties
IUPAC Name |
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F12N2O2/c20-16(21,22)8-1-9(17(23,24)25)4-12(3-8)32-14(34)7-15(35)33-13-5-10(18(26,27)28)2-11(6-13)19(29,30)31/h1-6H,7H2,(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBOVHMONSNRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable propanediamide precursor. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and interactions, particularly in the development of new drugs and therapeutic agents.
Industry: N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Target Compound : The propanediamide’s linear structure and strong electron-withdrawing -CF₃ groups contrast with the cyclic phthalimide in and the chiral thiourea in .
- Thiourea Derivative : The thiourea’s hydrogen-bond-donating capability (via -NH groups) makes it suitable for asymmetric catalysis, unlike the amide-based target compound.
- Phthalimide : The chloro substituent on the phthalimide enables nucleophilic substitution reactions, whereas the -CF₃ groups on the target compound resist such reactivity.
Physicochemical Properties
- Solubility : The target compound’s -CF₃ groups likely enhance solubility in fluorinated solvents but reduce hydrophilicity. In contrast, the thiourea in may exhibit polar solubility due to its ionic hydrochloride salt.
- Thermal Stability : The -CF₃ groups in the target compound and thiourea derivative confer higher thermal stability compared to the chlorinated phthalimide.
Research Findings
- Phthalimide: Demonstrated utility in synthesizing polyimide monomers requiring high purity, as noted in polymer research .
- Thiourea : Listed in pesticide testing catalogs, suggesting regulatory or analytical applications .
Biological Activity
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a propanediamide backbone with trifluoromethyl-substituted phenyl groups, which enhance its lipophilicity and metabolic stability. The presence of trifluoromethyl groups is known to increase the compound's reactivity and biological activity by improving binding affinities to various biological targets.
This compound interacts with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups contribute to its binding capabilities, allowing for modulation of enzyme activities. This compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound exhibits moderate inhibition against AChE and BuChE. The IC50 values for various derivatives range from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE, demonstrating its potential as a dual inhibitor in treating cholinergic dysfunctions .
- Antimicrobial Properties : The compound has shown promising results as a growth inhibitor against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The lipophilic nature of the trifluoromethyl groups enhances its antibacterial activity .
- Therapeutic Applications : Ongoing studies are exploring the compound's potential in drug development targeting specific enzymes involved in neurodegenerative diseases. Its ability to modulate cholinergic pathways suggests that it may be effective in enhancing cognitive function in affected patients .
Case Study 1: AChE and BuChE Inhibition
In a study evaluating various analogues of this compound, several derivatives were synthesized and tested for their inhibitory effects on AChE and BuChE. Notably, some derivatives outperformed existing drugs like rivastigmine, indicating their potential as more effective therapeutic agents .
Case Study 2: Antibacterial Activity
Research conducted on the antimicrobial properties of trifluoromethyl-substituted phenyl compounds revealed that certain derivatives exhibited significant inhibition against MRSA. The structure-activity relationship highlighted that increased lipophilicity correlated with enhanced antibacterial efficacy .
Data Summary Table
| Activity | Target | IC50 (μmol/L) | Notes |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 18.2 - 196.6 | Dual inhibitors developed |
| BuChE Inhibition | Butyrylcholinesterase | 9.2 - 196.2 | Potential for treating cholinergic dysfunctions |
| Antimicrobial Activity | Various bacterial strains | Varies by derivative | Effective against MRSA |
Q & A
Q. What are the optimized synthetic routes for N,N′-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide in sterically hindered systems?
The compound is synthesized via thiourea-catalyzed protection/deprotection strategies, particularly effective for sterically hindered substrates. A key method involves using Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) to activate hydroxyl groups under mild Lewis acid conditions. Reaction optimization includes controlling temperature (20–25°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions .
Q. How can spectroscopic techniques differentiate N,N′-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide from structurally similar organocatalysts?
- FT-IR : Identify characteristic N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹).
- NMR : <sup>19</sup>F NMR resolves trifluoromethyl groups (δ −60 to −65 ppm as doublets), while <sup>1</sup>H NMR distinguishes amide protons (δ 8.5–9.5 ppm).
- X-ray crystallography (e.g., COD Entry 2210537) confirms spatial arrangement of 3,5-bis(trifluoromethyl)phenyl groups and hydrogen-bonding motifs .
Advanced Research Questions
Q. What mechanistic insights explain the high catalytic efficiency of Schreiner’s thiourea derivatives in asymmetric organocatalysis?
The 3,5-bis(trifluoromethyl)phenyl groups enhance hydrogen-bond donor strength via electron-withdrawing effects, stabilizing transition states in reactions like Michael additions. Kinetic studies (e.g., Eyring plots) reveal ΔG‡ values reduced by 15–20 kJ/mol compared to non-fluorinated analogs. Computational models (DFT) further show cooperative H-bonding with substrates .
Q. How do thermodynamic properties (e.g., entropy, enthalpy) of 3,5-bis(trifluoromethyl)phenyl derivatives influence reaction design?
Data from temperature-dependent studies (0–1000°C) indicate:
Q. What strategies mitigate competing side reactions in propanediamide-mediated catalysis?
- Solvent selection : Low-polarity solvents (toluene, DCM) reduce nucleophilic interference.
- Additives : Substoichiometric Brønsted acids (e.g., AcOH) suppress enolization pathways.
- Substrate preorganization : Bulky esters (e.g., tert-butyl) limit undesired conformational flexibility .
Data-Driven Analysis
Q. How do substituent effects on the 3,5-bis(trifluoromethyl)phenyl group correlate with catalytic activity?
Linear free-energy relationships (LFERs) using Hammett σ constants show:
| Substituent | σmeta | Relative Rate (krel) |
|---|---|---|
| –CF3 | +0.43 | 1.0 (reference) |
| –NO2 | +1.27 | 0.3 |
| Electron-withdrawing groups increase H-bond acidity but may hinder substrate accessibility . |
Q. What crystallographic data support the structural stability of propanediamide derivatives?
Single-crystal X-ray analysis reveals:
- Bond lengths : N–H···O=C distances of 1.8–2.0 Å, confirming strong H-bonds.
- Dihedral angles : 85–90° between aryl rings, minimizing steric clash. These features correlate with >95% enantiomeric excess in asymmetric catalysis .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
